molecular formula C13H15ClN2O B555589 N-DL-Alanyl-2-naphthylamine hydrochloride CAS No. 74144-49-3

N-DL-Alanyl-2-naphthylamine hydrochloride

Cat. No. B555589
CAS RN: 74144-49-3
M. Wt: 250.72 g/mol
InChI Key: WNLRRMRLNYQNOZ-UHFFFAOYSA-N
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Description

N-DL-Alanyl-2-naphthylamine hydrochloride is a chemical compound with the molecular formula C13H15ClN2O . It is a derivative of 2-Naphthylamine, which is one of two isomeric aminonaphthalenes .


Molecular Structure Analysis

The molecular structure of 2-Naphthylamine, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The specific molecular structure of N-DL-Alanyl-2-naphthylamine hydrochloride is not provided in the sources retrieved.


Physical And Chemical Properties Analysis

N-DL-Alanyl-2-naphthylamine hydrochloride has a molar mass of 250.72, a melting point of 258-260°C (dec.)(lit.), and a boiling point of 450.1°C at 760 mmHg . It also has a flash point of 226°C .

Scientific Research Applications

Allelochemical Impact on Aquatic Algae

N-DL-Alanyl-2-naphthylamine hydrochloride and its derivatives have been studied for their effects on aquatic organisms. For instance, N-phenyl-2-naphthylamine, a structurally related compound, has been shown to induce oxidative damage and inhibit photosynthesis in the aquatic unicellular algae Chlorella vulgaris. Exposure leads to increased activities of antioxidant enzymes, suggesting that the compound not only inhibits photosynthesis but also triggers the synthesis of reactive oxygen species (ROS), disrupting the subcellular structure of this organism (Qian et al., 2009).

Phytotoxic Properties and Photosynthesis Inhibition

N-phenyl-2-naphthylamine has been identified to possess specific phytotoxic properties that cannot be explained by an unspecific narcosis type of action in plants. It appears to act intracellularly as a reactive compound in cell membranes, producing irreversible, cumulative damage over time in algae, particularly affecting membrane-rich compartments like chloroplasts. This has implications for understanding the mode of toxic action of sediment contaminants of site-specific importance (Altenburger et al., 2006).

Enzymatic Hydrolysis Studies

Research on N-DL-Alanyl-2-naphthylamine hydrochloride derivatives includes the study of their hydrolysis by specific dipeptide naphthylamidase enzymes. This has implications for understanding the biochemical pathways and enzymatic activities involved in the metabolism and breakdown of such compounds (Hopsu-Havu & Glenner, 2004).

Transport and Luminescence in Model Compounds

The effects of polar side groups on the transport and luminescence properties of naphthyl phenylamine (NPA) compounds, which are structurally similar to N-DL-Alanyl-2-naphthylamine hydrochloride, have been explored. These studies provide insights into the design of materials with specific electronic and optical properties, potentially relevant for applications in organic electronics and light-emitting diodes (Tong et al., 2004).

properties

IUPAC Name

2-amino-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRMRLNYQNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-DL-Alanyl-2-naphthylamine hydrochloride

CAS RN

74144-49-3
Record name Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74144-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DL-Alanyl-2-naphthylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074144493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DL-alanyl-2-naphthylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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